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molecular formula C8H5BrO3 B112580 3-Bromo-5-formylbenzoic acid CAS No. 398119-27-2

3-Bromo-5-formylbenzoic acid

Cat. No. B112580
M. Wt: 229.03 g/mol
InChI Key: NQFXEXFUWOVHGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08410151B2

Procedure details

Under nitrogen, Pd(dppf) (97 mg, 0.119 mmol) was added to a stirred solution of 3-formyl-5-bromo-benzoic acid (3.00 g, 11.92 mmol) in dioxane (100 mL). Diethyl zinc (14.7 g, 17.9 mmol, as a 15% solution in toluene) was added and the mixture was stirred at 75° C. for 1 h. The reaction was quenched by adding water (5 mL) and the solvent was evaporated to a volume of about 50 mL. The mixture was basified by adding sat. aq. ammonia (1 mL). The mixture was filtered and the filtrate was acidified by adding formic acid (4 mL) before it was separated by prep. HPLC to give the title compound as a colourless resin (1.17 g). LC-MS*: tR=0.44 min, [M−H]−=177.26; 1H NMR (D6-DMSO): δ 1.24 (t, J=7.8 Hz, 3H), 2.77 (q, J=7.5 Hz, 2H), 7.92 (t, J=1.8 Hz), 8.08 (t, J=1.8 Hz, 1H), 8.26 (t, J=1.5 Hz, 1H), 10.06 (s, 1H).
[Compound]
Name
Pd(dppf)
Quantity
97 mg
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]([CH:9]=[C:10](Br)[CH:11]=1)[C:6]([OH:8])=[O:7])=[O:2].[CH2:13]([Zn]CC)[CH3:14]>O1CCOCC1.C1(C)C=CC=CC=1>[CH:1]([C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([CH2:13][CH3:14])[CH:11]=1)[C:6]([OH:8])=[O:7])=[O:2]

Inputs

Step One
Name
Pd(dppf)
Quantity
97 mg
Type
reactant
Smiles
Name
Quantity
3 g
Type
reactant
Smiles
C(=O)C=1C=C(C(=O)O)C=C(C1)Br
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Zn]CC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 75° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding water (5 mL)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated to a volume of about 50 mL
ADDITION
Type
ADDITION
Details
by adding sat. aq. ammonia (1 mL)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
ADDITION
Type
ADDITION
Details
by adding formic acid (4 mL) before it
CUSTOM
Type
CUSTOM
Details
was separated by prep

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)C=1C=C(C(=O)O)C=C(C1)CC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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